molecular formula C17H17ClN2O4S B2924970 4-chloro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 896310-65-9

4-chloro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2924970
CAS No.: 896310-65-9
M. Wt: 380.84
InChI Key: OEFVUUCTJHRDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-chloro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide features a pyrrolidin-5-one core substituted at the 3-position with a 4-methoxyphenyl group and a 4-chlorobenzenesulfonamide moiety. Its molecular weight is 406.86 g/mol (calculated from evidence in structural analogs, e.g., ).

Properties

IUPAC Name

4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-15-6-4-14(5-7-15)20-11-13(10-17(20)21)19-25(22,23)16-8-2-12(18)3-9-16/h2-9,13,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFVUUCTJHRDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a synthetic compound of considerable interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a unique combination of functional groups, including a chloro group, a methoxyphenyl moiety, and a pyrrolidinone ring. Its molecular formula is C17H17ClN2O4SC_{17}H_{17}ClN_{2}O_{4}S, with a molecular weight of 380.8 g/mol . The presence of these groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit several biological activities primarily through enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : The benzenesulfonamide functional group is known to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. Such inhibition can lead to reduced tumor proliferation and enhanced apoptosis in cancer cell lines.
  • Receptor Interaction : The compound may interact with specific cellular receptors, modulating signal transduction pathways that affect cellular functions such as proliferation and apoptosis.

Anticancer Properties

A significant body of research has focused on the anticancer properties of compounds related to this compound. For instance, studies have shown that similar benzenesulfonamides can induce apoptosis in various cancer cell lines through multiple mechanisms, including:

  • Induction of Apoptosis : Compounds have been documented to trigger apoptotic pathways in cancer cells, leading to cell death. This effect is often measured using assays that detect markers of apoptosis such as phosphatidylserine exposure and caspase activation .
  • Cell Proliferation Inhibition : In vitro studies demonstrated that related compounds significantly inhibited the proliferation of cancer cell lines like SW480 and HCT116, with IC50 values indicating effective concentrations for therapeutic action .

Case Studies

  • Study on Structure-Activity Relationship (SAR) : A series of benzenesulfonamide derivatives were synthesized and tested for their biological activity. These studies revealed that modifications in the methoxy group and the introduction of additional halogens could enhance the compound's potency against cancer cells .
  • In Vivo Efficacy : In animal models, compounds structurally related to this compound showed significant tumor growth inhibition when administered in appropriate doses. These findings support the potential for developing this class of compounds as anticancer agents .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-chloro-N-(4-methoxyphenyl)acetamideMethoxy and chloro groupsModerate anticancer activity
2-chloro-N-(3-chloro-4-methoxyphenyl)acetamideAdditional chloro groupEnhanced enzyme inhibition
4-chlorobenzenesulfonamideSimple sulfonamide structurePotent β-catenin inhibitor

This table highlights how variations in structural features can influence biological activity, emphasizing the importance of chemical modifications in drug development.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Group

Substituents on the benzenesulfonamide ring significantly alter physicochemical and pharmacological properties:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Characteristics
Target Compound 4-Cl 406.86 Pyrrolidinone core; 4-methoxyphenyl group enhances lipophilicity
4-Bromo Analog 4-Br 439.30 Bromine substitution increases molecular weight and polarizability
3-Trifluoromethyl Analog 3-CF₃ 432.80 Electron-withdrawing CF₃ group improves metabolic stability
2,4-Dimethyl Analog 2,4-Me₂ 392.90 Methyl groups reduce solubility but may enhance membrane permeability
4-Chloro-N-(4-Methoxyphenyl) 4-Cl 326.78 Simplified structure lacking pyrrolidinone; IR peaks at 1334/1160 cm⁻¹ (SO₂)

Key Findings :

  • Bromine substitution (vs.
  • The CF₃ group in introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets.
  • The absence of the pyrrolidinone ring in simplifies synthesis but reduces conformational rigidity.

Modifications to the Pyrrolidinone Core

Variations in the pyrrolidinone substituents influence biological activity:

Compound Name Pyrrolidinone Substituent Biological Relevance
Target Compound 4-Methoxyphenyl Methoxy group may confer CNS activity via enhanced blood-brain barrier penetration
4-Chlorophenyl Analog 4-Chlorophenyl Chlorine substitution increases electronegativity, potentially altering target binding
W-18 Piperidinylidene Structural analog with reported analgesic activity; highlights SAR diversity

Key Findings :

  • The 4-methoxyphenyl group in the target compound likely enhances lipophilicity compared to the 4-chlorophenyl variant .
  • W-18, a Schedule 9 poison , shares the benzenesulfonamide scaffold but demonstrates how piperidinylidene substitution shifts activity toward opioid receptor modulation.

Q & A

Q. What experimental strategies optimize the synthesis of 4-chloro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide to minimize by-product formation?

Answer:

  • Key Parameters : Control sulfonyl chloride stoichiometry, reaction temperature (e.g., 273 K), and reaction time to avoid bis-sulfonylation by-products. Excess sulfonyl chloride and prolonged reaction times favor secondary sulfonylation .
  • Purification : Use sodium carbonate to isolate the monosulfonylated product via selective solubility. Crystallization from ethanol yields high-purity crystals .
  • Monitoring : Employ TLC or HPLC to track reaction progress and detect intermediates.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data do they provide?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretch at 3231 cm⁻¹, SO₂ symmetric/asymmetric stretches at 1334/1160 cm⁻¹) .
  • ¹H NMR : Reveals proton environments (e.g., methoxy singlet at δ 3.73 ppm, aromatic protons at δ 6.74–7.79 ppm) .
  • X-ray Crystallography : Validates molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Advanced Research Questions

Q. How does structural modification of the benzenesulfonamide moiety influence biological activity, and what methodological approaches support SAR studies?

Answer:

  • Substituent Effects :
    • Chlorine : Enhances binding affinity to hydrophobic pockets in biological targets (e.g., antimicrobial activity) .
    • Methoxy Group : Modifies solubility and bioavailability by altering hydrophobicity .
  • Comparative SAR : Use analogs like 4-chloro-N-(3-chlorophenyl)benzenesulfonamide (enhanced antimicrobial activity) or fluorinated derivatives (altered electronic properties) for activity comparisons .
  • Methodology : Combine in vitro assays (e.g., enzyme inhibition) with computational docking to map substituent effects on target binding .

Q. How can researchers resolve contradictions in reaction yield data during scale-up synthesis?

Answer:

  • Root Cause Analysis : Investigate mixing efficiency, temperature gradients, or reagent degradation. For example, bis-sulfonylation by-products may arise from uneven reagent distribution at larger scales .
  • Design of Experiments (DoE) : Apply statistical models to optimize parameters (e.g., flow chemistry for precise control of reaction conditions) .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line IR spectroscopy) to adjust conditions dynamically .

Q. What computational and experimental methods validate the compound’s crystal structure and conformational stability?

Answer:

  • X-ray Crystallography : Resolve bond lengths, angles, and packing motifs (e.g., hydrogen-bonded dimers observed in monoclinic P2₁/c space groups) .
  • DFT Calculations : Compare experimental geometries with optimized structures to assess conformational preferences .
  • Thermal Analysis : Use DSC/TGA to evaluate stability under thermal stress and correlate with crystallographic data .

Methodological Considerations for Data Interpretation

  • Contradictory Spectral Data : Cross-validate NMR/IR results with high-resolution mass spectrometry (HRMS) to confirm molecular integrity. For example, unexpected peaks in ¹H NMR may indicate residual solvents or rotamers .
  • Reaction Mechanism Elucidation : Use isotopic labeling (e.g., ¹⁸O in sulfonamide formation) or kinetic studies to distinguish between competing pathways (e.g., SN1 vs. SN2 sulfonylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.